An In-Depth Technical Guide to DSPE-PEG2000-Maleimide: Synthesis, Bioconjugation, and Applications in Targeted Drug Delivery
An In-Depth Technical Guide to DSPE-PEG2000-Maleimide: Synthesis, Bioconjugation, and Applications in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-MAL), a critical component in the development of targeted drug delivery systems. This document details its synthesis, physicochemical properties, and its application in the bioconjugation of targeting ligands to nanocarriers such as liposomes and lipid nanoparticles. Furthermore, it explores the role of DSPE-PEG2000-MAL in the delivery of therapeutics targeting key signaling pathways in cancer, such as the EGFR and VEGF pathways.
Core Concepts and Chemical Properties
DSPE-PEG2000-MAL is a functionalized phospholipid-polymer conjugate. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a molecular weight of approximately 2000 Daltons, and a reactive maleimide (B117702) group at the terminus of the PEG chain.[1] The amphiphilic nature of this molecule allows for its stable integration into the lipid bilayer of nanoparticles, with the DSPE anchor embedded in the hydrophobic core and the PEG-maleimide chain extending into the aqueous exterior.[2] The PEG linker serves to increase the circulation half-life of the nanoparticles by reducing clearance by the reticuloendothelial system.[3] The terminal maleimide group provides a reactive handle for the covalent attachment of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, via a stable thioether bond.[4] This enables the functionalization of nanoparticles for targeted delivery to specific cells or tissues.
Table 1: Physicochemical Properties of DSPE-PEG2000-MAL
| Property | Value | References |
| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] | [5] |
| CAS Number | 474922-22-0 | |
| Molecular Formula | C₁₃₉H₂₇₁N₄O₅₇P (average) | |
| Average Molecular Weight | ~2941.64 g/mol | |
| Purity | >95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in hot water, chloroform (B151607), ethanol | |
| Storage Temperature | -20°C |
Synthesis and Characterization
The synthesis of DSPE-PEG2000-MAL is typically achieved through a two-step process starting from DSPE-PEG2000-Amine.
Experimental Protocol: Synthesis of DSPE-PEG2000-Maleimide
Materials:
-
DSPE-PEG2000-Amine
-
N-succinimidyl-3-maleimidopropionate (SMCC) or similar maleimide-NHS ester
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol gradient)
Procedure:
-
Dissolve DSPE-PEG2000-Amine in a mixture of anhydrous DCM and a small amount of anhydrous DMF.
-
Add N-succinimidyl-3-maleimidopropionate (typically 1.2-1.5 molar excess) to the solution.
-
Add triethylamine (2-3 molar excess) to the reaction mixture to act as a base.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield pure DSPE-PEG2000-MAL.
-
Dry the final product under vacuum to remove all traces of solvent.
Characterization Methods
The successful synthesis and purity of DSPE-PEG2000-MAL and its conjugates are confirmed using various analytical techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool to confirm the presence of the maleimide group and its subsequent reaction with a thiol-containing molecule. The protons of the maleimide double bond typically appear as a characteristic singlet at approximately 6.7-6.9 ppm. Upon successful conjugation to a thiol, this peak disappears, indicating the formation of the thioether bond.
2.2.2. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the DSPE-PEG2000-MAL and to monitor the progress of conjugation reactions. By comparing the chromatograms of the starting materials and the reaction mixture, the formation of the conjugate and the consumption of the reactants can be quantified. A typical mobile phase consists of a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).
Table 2: Quantitative Data from Characterization and Conjugation Studies
| Parameter | Method | Result | References |
| Purity of DSPE-PEG2000-MAL | HPLC | >95% | |
| Conjugation Efficiency (Peptide) | HPLC | >95% | |
| Maleimide Peak (¹H NMR) | ¹H NMR (in D₂O) | ~6.87 ppm | |
| Disappearance of Maleimide Peak after Conjugation | ¹H NMR | Complete disappearance | |
| Stability of Maleimide at pH 7.0 (24h) | Ellman's Assay | ~100% activity | |
| Stability of Maleimide at pH 9.5 (24h) | Ellman's Assay | ~26% activity |
Bioconjugation and Liposome (B1194612) Formulation
The primary application of DSPE-PEG2000-MAL is the surface functionalization of liposomes and other nanoparticles with targeting ligands.
Experimental Protocol: Thiol-Maleimide Conjugation to a Peptide
Materials:
-
DSPE-PEG2000-MAL
-
Thiol-containing peptide
-
Degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve the thiol-containing peptide in the degassed reaction buffer. If the peptide contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them to free thiols.
-
Dissolve DSPE-PEG2000-MAL in the reaction buffer. A co-solvent like DMSO may be used if solubility is an issue.
-
Add the DSPE-PEG2000-MAL solution to the peptide solution. A molar excess of the maleimide lipid (e.g., 3:1) is often used to ensure complete reaction of the peptide.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the resulting DSPE-PEG2000-peptide conjugate from unreacted starting materials using dialysis or size-exclusion chromatography.
Experimental Protocol: Preparation of Targeted Liposomes
Materials:
-
Primary structural lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG2000
-
DSPE-PEG2000-ligand conjugate
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Hydration buffer (e.g., PBS)
-
Chloroform
Procedure (Thin-Film Hydration Method):
-
Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-ligand) in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated by vortexing or sonicating the flask.
-
To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove unencapsulated drug by dialysis or size-exclusion chromatography.
Applications in Targeting Cancer Signaling Pathways
DSPE-PEG2000-MAL-functionalized nanoparticles are instrumental in delivering therapeutic agents to cancer cells by targeting overexpressed cell surface receptors. This targeted approach can enhance the therapeutic efficacy and reduce the side effects of potent drugs.
Targeting the Epidermal Growth Factor Receptor (EGFR) Pathway
The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. Liposomes decorated with antibodies or antibody fragments targeting EGFR can deliver chemotherapeutics like doxorubicin (B1662922) directly to cancer cells.
Caption: EGFR signaling pathway and targeted liposome delivery.
Targeting the Vascular Endothelial Growth Factor (VEGF) Pathway
The VEGF signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. DSPE-PEG2000-MAL-modified nanoparticles can be used to deliver anti-angiogenic agents, such as siRNA targeting VEGF, to tumor endothelial cells.
Caption: VEGF signaling pathway and targeted LNP-mediated siRNA delivery.
Experimental and Logical Workflows
The development of targeted drug delivery systems using DSPE-PEG2000-MAL follows a logical workflow from synthesis to in vivo application.
Caption: General workflow for developing targeted nanoparticles.
Conclusion
DSPE-PEG2000-MAL is a versatile and indispensable tool in the field of targeted drug delivery. Its well-defined chemical structure and reactivity allow for the precise engineering of nanocarriers with enhanced circulation times and the ability to specifically target diseased cells and tissues. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at creating more effective and less toxic nanomedicines. The continued exploration of novel targeting ligands and therapeutic payloads in conjunction with DSPE-PEG2000-MAL-functionalized nanoparticles holds immense promise for the future of personalized medicine.
References
- 1. NSP's DSPE-PEG-Mal were used for Synthesis of Polymer-Lipid Nanoparticles by Microfluidic Focusing for siRNA Delivery - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. When Albumin Meets Liposomes: A Feasible Drug Carrier for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 5. nanocs.net [nanocs.net]
